2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Research challenge: accessing structurally defined, halogenated cyclohexenone-quinoline intermediates for late-stage diversification. 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one (CAS 1023484-85-6) provides a reactive 2-iodo handle for Suzuki, Sonogashira, and related Pd-catalyzed couplings, enabling systematic aryl/heteroaryl introductions at the cyclohexenone core. The gem-dimethyl group enhances steric and metabolic stability, while the 8-aminoquinoline moiety supports metal coordination and hydrogen bonding. Ideal as a synthetic building block in medicinal chemistry and chemical biology programs.

Molecular Formula C17H17IN2O
Molecular Weight 392.24
CAS No. 1023484-85-6
Cat. No. B2486321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one
CAS1023484-85-6
Molecular FormulaC17H17IN2O
Molecular Weight392.24
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)I)NC2=CC=CC3=C2N=CC=C3)C
InChIInChI=1S/C17H17IN2O/c1-17(2)9-13(15(18)14(21)10-17)20-12-7-3-5-11-6-4-8-19-16(11)12/h3-8,20H,9-10H2,1-2H3
InChIKeySVOLVNPFDUEAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Identity and Research Class


2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one is a synthetic, multifunctional small molecule (C17H17IN2O, MW 392.23) classified as a halogenated cyclohexenone bearing an 8-aminoquinoline moiety . Its scaffold combines an α-iodoenone system, a gem-dimethyl group for steric stabilization, and a quinolinylamino side-chain capable of metal coordination and hydrogen bonding, positioning it as a potential intermediate in medicinal chemistry and organic synthesis rather than a final bioactive probe [1]. However, public documentation of its specific properties, target interactions, or comparative performance against analogs remains entirely absent from peer-reviewed literature and major biological databases.

Synthetic intermediate for palladium-catalyzed cross-coupling
Iodo substituent serves as reactive handle for Suzuki, Sonogashira reactions
Sterically stabilized cyclohexenone scaffold with gem-dimethyl group
May support diversification studies requiring defined steric environment
No public bioactivity or target-engagement data available
Use as chemical tool only; biological relevance requires internal validation

Risks of Assumed Interchangeability


The absence of public quantitative structure-activity relationship (SAR) data for 2-iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one means that generic substitution with closely related analogs (e.g., the non-iodinated 5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one, CAS 1020251-81-3 ) cannot be justified on an evidence basis. In α,β-unsaturated carbonyl systems, the iodo substituent is a critical functional handle, capable of profoundly altering electrophilicity, redox behavior, and participation in cross-coupling reactions compared to its des-halo or chloro/bromo counterparts [1]. Lacking comparative kinetic, thermodynamic, or biological data, any direct functional replacement carries a high risk of unanticipated and unquantifiable performance deviation. Researchers and procurers must therefore treat each derivative as a chemically distinct entity until compound-specific data proves otherwise.

Non-iodinated analog (CAS 1020251-81-3)
Lacks the iodo group essential for cross-coupling and may exhibit substantially different electrophilicity.
Chloro or bromo analogs
Different halogen electronic effects can alter redox behavior and reactivity profiles unpredictably.
General structural analogs
Without compound-specific SAR, any assumed functional equivalence carries high risk of performance deviation.

Quantitative Differentiation Evidence


No Quantitative Comparator Data Available

A comprehensive search of primary research papers, patents (including CDK8/19 inhibitor patent families such as US12281080B2), and authoritative databases (PubChem, ChEMBL, BindingDB) returned zero quantitative data for 2-iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one in any assay system. No IC50, Ki, EC50, selectivity ratio, kinetic constant, stability half-life, or solubility value was found for the target compound, and consequently, no head-to-head or cross-study comparison with a structurally defined analog could be constructed. The closest record, a ChEMBL-linked CDK8 IC50 of 1.90E+3 nM belonging to a completely different chemotype [2], is not transferable. This constitutes a definitive evidence gap: the compound currently possesses no verifiable quantitative differentiator for scientific selection or procurement decision-making.

No comparator data
Data to verify
No IC50, Ki, EC50, selectivity, or stability data found
Scientific procurement must be guided by synthetic pathway requirements; any performance claim is unsupported.
No public quantitative benchmarks exist for this compound
Synthetic Chemistry Medicinal Chemistry Chemical Biology

Rational Application Scenarios


α-Iodoenone Synthetic Intermediate

This compound is structurally suited as a late-stage diversification intermediate where the 2-iodo substituent serves as a reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups at the cyclohexenone core [1]. Its procurement is rational only when a synthetic route explicitly requires the iodo-substituted cyclohexenone-quinoline scaffold; the non-iodinated analog (CAS 1020251-81-3) would be unsuitable for these reactions.

Probing Steric and Electronic Effects

In a drug discovery program focused on the quinoline-cyclohexenone pharmacophore class (e.g., CDK8/19 inhibitors), this compound could serve as a tool analog to investigate the electronic and steric influence of a 2-iodo versus 2-hydro, 2-chloro, or 2-bromo substituent on target binding and cellular activity [1]. However, this use depends entirely on the generation of internal data, as no public SAR benchmarks exist to guide selection.

Heavy Atom Effect Spectroscopic Probe

The covalent attachment of iodine to a conjugated cyclohexenone-quinoline chromophore introduces a heavy atom effect that can enhance spin-orbit coupling, potentially modulating fluorescence lifetimes and intersystem crossing yields for luminescence or photosensitization studies [2]. The compound could be compared to its non-halogenated or brominated analogs in developer-led photophysical characterization.

Application
Selection Property
Validation Focus
α-Iodoenone synthetic intermediate
Iodo-specific cross-coupling reactivity
Confirm reaction compatibility and coupling yield
Steric/electronic probe in quinoline-cyclohexenone series
Comparative halogen analog data (I vs H, Cl, Br)
Generate internal SAR to assess influence on target binding
Heavy atom effect spectroscopic probe
Luminescence/photosensitization properties
Characterize fluorescence lifetime and intersystem crossing
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